2,2,4-Trimethylhexane

描述

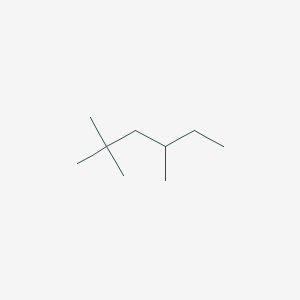

Conformational Analysis of 2,2,4-Trimethylhexane

The conformational analysis of this compound reveals complex rotational barriers and energy profiles characteristic of highly branched alkane systems. The molecule contains multiple carbon-carbon single bonds capable of rotation, with each rotation generating different conformational states that vary in energy and stability. The primary conformational considerations center around the rotation about the carbon-carbon bonds, particularly the critical C3-C4 bond where significant steric interactions occur between the bulky substituents.

Newman projection analysis of this compound demonstrates that staggered conformations consistently exhibit lower energy compared to eclipsed conformations, following established principles of alkane conformational behavior. The energy barriers between different conformations arise from torsional strain, which results from the eclipsing of bonds, and steric strain, which occurs when atoms are forced closer together than their van der Waals radii allow. For this compound, the presence of multiple methyl groups creates additional complexity in the conformational landscape, as these bulky substituents must be accommodated while minimizing unfavorable interactions.

The most stable conformation of this compound adopts an anti arrangement where the largest substituents are positioned as far apart as possible, maintaining a dihedral angle of approximately 180 degrees. This anti conformation minimizes both torsional and steric strain by maximizing the distance between bulky methyl groups. Conversely, the least stable conformations occur when methyl groups are forced into close proximity, creating significant steric hindrance that elevates the molecular energy.

Computational studies have identified six distinct low-energy conformers of this compound, each representing local energy minima on the potential energy surface. These conformers differ primarily in their internal rotation angles and the spatial arrangements of methyl substituents. The energy differences between these conformers are typically small compared to thermal energy at ambient temperature, allowing for rapid interconversion between conformational states.

Isomerism and Stereochemical Implications

This compound exhibits complex isomeric relationships that encompass both constitutional and stereochemical considerations. The compound belongs to the broader family of C₉H₂₀ isomers, which includes numerous structural variants with different carbon skeleton arrangements and substituent positions. Within this isomeric series, this compound represents one specific constitutional isomer characterized by its particular pattern of methyl substitution on the hexane backbone.

The stereochemical aspects of this compound become particularly relevant when considering the potential for chirality at certain carbon centers. The fourth carbon atom in the chain, which bears one methyl substituent, can potentially exhibit stereochemical activity depending on the molecular context and surrounding substituents. This stereochemical consideration leads to the existence of enantiomeric forms, specifically the R and S configurations at the stereogenic center.

Database records indicate the existence of specific stereoisomers such as (R)-2,2,4-trimethylhexane, which possesses defined three-dimensional geometry and optical activity. The stereochemical designation follows standard nomenclature conventions, with the R configuration indicating a specific spatial arrangement of substituents around the chiral carbon center. These stereoisomeric relationships have important implications for the compound's physical properties and potential biological activities.

The isomeric complexity extends beyond simple constitutional isomerism to include relationships with other trimethylhexane isomers, such as 2,3,4-trimethylhexane and other positional variants. Each isomer exhibits distinct physical and chemical properties despite sharing the same molecular formula, demonstrating the significant impact of substituent positioning on molecular behavior.

Branching Effects on Molecular Geometry

The extensive branching in this compound profoundly influences its molecular geometry and spatial organization. The presence of three methyl substituents creates significant deviations from the linear geometry characteristic of unbranched hexane, resulting in a more compact and geometrically complex molecular structure. These branching effects manifest in multiple aspects of molecular architecture, including bond angles, conformational preferences, and overall molecular shape.

The quaternary carbon center at the second position, which bears two methyl substituents, creates a particularly congested region within the molecule. This structural feature forces the adoption of specific geometric arrangements to minimize steric repulsion between the substituents. The tetrahedral geometry around each carbon center remains preserved, but the overall molecular shape becomes more spherical compared to linear alkanes.

Branching effects also influence the conformational flexibility of the molecule, as the bulky methyl groups restrict certain rotational movements while favoring others. The presence of multiple branches creates a more rigid molecular framework compared to linear alkanes, with reduced conformational freedom around certain carbon-carbon bonds. This reduced flexibility contributes to the molecule's distinct physical properties and thermodynamic behavior.

The geometric consequences of branching extend to intermolecular interactions, where the compact, highly branched structure affects how molecules pack together in the liquid and solid phases. The branched geometry reduces the surface area available for intermolecular contact, leading to weaker van der Waals interactions and consequently lower boiling points compared to linear isomers of equivalent molecular weight.

Comparative Analysis with Linear and Other Branched Alkanes

Comparative analysis reveals significant differences between this compound and both linear alkanes and other branched isomers in terms of structural characteristics and physicochemical properties. When compared to n-nonane, the linear C₉H₂₀ isomer, this compound exhibits markedly different conformational behavior and physical properties. The linear isomer demonstrates greater conformational flexibility and higher boiling point due to increased intermolecular interactions.

The following table presents comparative data for various C₉H₂₀ isomers:

| Compound | Structure Type | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| n-Nonane | Linear | 150.8 | -53.5 | 0.718 |

| This compound | Highly Branched | 127 | -120 | 0.716 |

| 3-Methyloctane | Moderately Branched | 144 | -107 | 0.721 |

The data demonstrates that increased branching consistently leads to reduced boiling points and melting points, reflecting weaker intermolecular forces in more compact molecular structures. The density values remain relatively similar across isomers, indicating that branching affects molecular packing without dramatically altering overall mass distribution.

Branched-chain alkanes like this compound exhibit lower values of combustion enthalpy compared to straight-chain alkanes of equivalent carbon content, indicating somewhat greater thermodynamic stability. This stability difference arises from the release of steric strain present in the branched structure during combustion reactions. The enhanced stability of branched alkanes has significant implications for their use as fuel components and industrial applications.

Conformational analysis comparisons reveal that highly branched alkanes like this compound experience more restricted rotation around carbon-carbon bonds compared to linear or moderately branched isomers. The presence of multiple bulky substituents creates additional steric interactions that must be considered in conformational energy calculations. These restrictions lead to more defined conformational preferences and higher energy barriers for conformational interconversion.

属性

IUPAC Name |

2,2,4-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-6-8(2)7-9(3,4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTPEBDOGXRMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868211 | |

| Record name | 2,2,4-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2,4-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

15.9 [mmHg] | |

| Record name | 2,2,4-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16747-26-5 | |

| Record name | 2,2,4-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16747-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L13E286X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

Experimental Conditions

Optimal yields require precise control of temperature (0–10°C) and pressure (2–5 atm). Excess isobutane ensures minimal oligomerization of isobutylene. A typical setup uses a stirred reactor with continuous acid recycling.

Table 1: Alkylation Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (98%) or HF |

| Temperature | 0–10°C |

| Pressure | 2–5 atm |

| Molar Ratio (Isobutane:Isobutylene) | 8:1–12:1 |

| Yield | 70–85% |

Industrial Production via Catalytic Cracking

In petroleum refining, this compound is isolated as a byproduct of catalytic cracking. Heavy hydrocarbons (C₁₀⁺) are thermally decomposed over zeolite catalysts (e.g., ZSM-5) at 450–550°C, yielding branched alkanes.

Process Optimization

Table 2: Catalytic Cracking Conditions

| Parameter | Value |

|---|---|

| Catalyst | ZSM-5 (SiO₂/Al₂O₃ = 30) |

| Temperature | 450–550°C |

| Pressure | 1–3 atm |

| Feedstock | Heavy gas oil |

| 2,2,4-TMH Yield | 5–12% (w/w) |

Alternative Synthetic Routes

Hydride Reduction of Ketone Precursors

This compound can be derived from ketones like 2,2,4-trimethylpentan-3-one via Wolff-Kishner reduction or catalytic hydrogenation. For example, hydrogenation over palladium/carbon at 100°C achieves >90% conversion.

Grignard Reagent Coupling

Reaction of tert-butylmagnesium bromide with 2-bromo-2-methylbutane in dry ether forms this compound after hydrolysis. This method, though less scalable, offers high purity (>95%).

Challenges and Mitigation Strategies

Catalyst Deactivation

Byproduct Management

-

Oligomers : Low temperatures suppress isobutylene dimerization.

-

Linear Alkanes : Selective adsorbents (e.g., molecular sieves) isolate branched products.

Recent Advances in Synthesis

Recent patents describe novel catalysts like ionic liquids (e.g., [BMIM][AlCl₄]) for alkylation, achieving 90% selectivity at ambient temperatures. Additionally, flow reactors with integrated separation units enhance yield in laboratory settings .

科学研究应用

2,2,4-Trimethylhexane has several applications in scientific research:

Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time.

Biology: It serves as a solvent in various biological assays and experiments.

Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential pharmaceutical applications.

Industry: It is used as a solvent and as an intermediate in the synthesis of other chemicals.

作用机制

The mechanism of action of 2,2,4-Trimethylhexane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve other non-polar substances, making it an effective solvent. Its branched structure also influences its boiling and melting points, which are critical for its applications in various industrial processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Key structural analogs include:

- 2,2,5-Trimethylhexane : Methyl groups at positions 2, 2, and 4.

- 2,4,4-Trimethylhexane : Methyl groups at positions 2, 4, and 4.

- 3-Ethyl-2,4,5-Trimethylhexane : An ethyl-substituted variant (C₁₁H₂₄) with additional branching .

Physicochemical Properties

Viscosity

- System size effects (100 vs. 1000 molecules) show negligible impact on viscosity calculations .

- 2,4,4-Trimethylhexane :

- n-Octane (linear analog):

Thermodynamic and Solvation Parameters

Abraham model parameters (E: excess molar refraction, S: dipolarity/polarizability) highlight differences in intermolecular interactions:

| Compound | E | S | |

|---|---|---|---|

| This compound | 3.605 | 2.958 | |

| 2,4,4-Trimethylhexane | 3.683 | 3.023 | |

| n-Octane | 3.677 | 3.018 | |

| 2,2,5-Trimethylhexane | 3.567 | 2.926 |

Branched isomers exhibit lower polarizability (E) compared to linear alkanes, reflecting weaker van der Waals interactions.

Pressure and Temperature Dependence

- This compound shows a logarithmic increase in viscosity with pressure, modeled by the Eyring equation . At 1000 MPa, viscosity exceeds 10⁴ mPa·s due to restricted molecular motion .

- 2,4-Dimethylhexane (less branched): Lower pressure sensitivity due to fewer steric hindrances .

Branching Position Effects

生物活性

2,2,4-Trimethylhexane (TMH) is an aliphatic hydrocarbon belonging to the class of branched-chain alkanes. Its chemical structure, characterized by three methyl groups attached to a hexane backbone, influences its physical and chemical properties. This compound is of interest not only for its applications in the petrochemical industry but also for its biological activity and potential toxicity. This article explores the biological activity of this compound, focusing on its metabolism, toxicological effects, and relevant case studies.

- Molecular Formula : C₈H₁₈

- Molecular Weight : 114.23 g/mol

- Boiling Point : 125-127 °C

- Density : 0.716 g/mL at 20 °C

Metabolism Pathway

The metabolism of this compound primarily occurs in the liver and kidneys. Studies have shown that upon oral administration in rats, the compound undergoes oxidative metabolism, leading to various metabolites such as trimethylpentanols and pentanoic acids. Notably, male rats exhibit higher concentrations of certain metabolites compared to females . The proposed metabolic pathway includes:

- Oxidation at Carbon Positions : The compound can be oxidized at carbon positions 1, 4, or 5.

- Formation of Metabolites : Key metabolites identified include:

- 2,4,4-trimethyl-2-pentanol

- 2,4,4-trimethylpentanoic acid

Toxicological Effects

Research indicates that exposure to TMH can lead to significant biochemical changes in treated animals. For instance:

- Increased levels of N-acetyl-β-D-glucosaminidase (NAG) and alkaline phosphatase in urine were observed after dosing .

- Male rats exhibited a marked increase in renal α₂u-globulin levels post-treatment, indicating potential nephrotoxicity .

- Chronic exposure resulted in progressive nephrosis characterized by increased cell turnover in kidney proximal tubules .

Study on Biological Activity Relationships

A study utilizing a 3D Quantitative Structure-Activity Relationship (QSAR) approach analyzed the biological activity of various alkanes, including TMH. The researchers employed molecular descriptors such as chemical hardness and dipole moment to predict toxicity and biological responses . The findings suggested that structural changes in alkanes could significantly alter their biological activity.

Summary of Key Findings

| Parameter | Observation |

|---|---|

| Metabolism | Oxidative pathways leading to specific metabolites |

| Toxicity Indicators | Increased NAG and alkaline phosphatase levels |

| Renal Effects | Elevated α₂u-globulin levels in males |

| Potential Anticancer Activity | Investigated through metabolic byproducts |

常见问题

Q. What are the key physical properties of 2,2,4-trimethylhexane critical for experimental design?

- Methodological Answer: this compound is a branched alkane with a molecular weight of 128.26 g/mol. Key properties include:

- Density : 0.716 g/mL at 20°C .

- Boiling Point : 125–127°C .

- Refractive Index : .

- Flash Point : 13°C (closed cup), classifying it as a flammable liquid (UN 3295) .

These properties dictate handling protocols, such as storage in flammable liquid cabinets and use of non-sparking tools.

Q. Which analytical methods ensure purity and structural verification of this compound?

- Methodological Answer:

- Gas Chromatography (GC) : Primary method for purity assessment, with ≥98.0% purity typically reported .

- Spectroscopic Techniques : SMILES string (CCC(C)CC(C)(C)C) and InChI key (AFTPEBDOGXRMNQ-UHFFFAOYSA-N) aid in structural validation via NMR or IR .

- Refractive Index Matching : Used for rapid quality checks in synthetic workflows .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE) : N95 masks, gloves, and eyeshields to prevent inhalation/skin contact .

- Ventilation : Use fume hoods to mitigate vapor accumulation due to low flash point .

- Spill Management : Absorb with inert materials (e.g., sand) and avoid ignition sources .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations predict the pressure-viscosity relationship of this compound?

- Methodological Answer: MD simulations using the COMPASS force field and Green-Kubo/Müller-Plathe methods calculate shear viscosity under pressures up to 1 GPa . Key steps include:

- Force Field Validation : Cross-checking with experimental data for 2,2,4-trimethylpentane ensures accuracy .

- Time Decomposition : Enhances convergence of Green-Kubo integrals for high-pressure regimes .

Results align with experimental data within 500 MPa, showing a Tait-like equation dependence without super-Arrhenius behavior .

Q. How do methyl group positions influence thermodynamic and spectral properties of this compound compared to isomers?

- Methodological Answer: Comparative studies using differential parameter analysis reveal:

- Methyne Proton Shifts : Methyl groups at positions 2,2,4 induce distinct NMR chemical shifts (e.g., H-4 methyne proton at +80 mlrd. vs. +110 mlrd. in 2,4-dimethylhexane) .

- Thermodynamic Stability : Branched isomers exhibit lower enthalpy of combustion () than linear counterparts (e.g., 6157 kJ/mol vs. 6168 kJ/mol for n-nonane) due to reduced strain .

Q. What validation strategies reconcile discrepancies between simulated and experimental viscosity data for this compound?

- Methodological Answer:

- Force Field Selection : All-atom potentials (e.g., AIREBO-M) outperform united-atom models for small molecules, improving accuracy at high pressures .

- Non-Equilibrium MD (NEMD) : Shear-driven simulations in LAMMPS validate Newtonian viscosity trends against rheometry data .

- Cross-Platform Benchmarking : Comparing results from TEAM and Mie 16–6 force fields identifies systematic errors in pressure extrapolation .

Q. Why does this compound exhibit lower enthalpy of combustion than its linear isomer?

- Methodological Answer: Branched structures reduce steric strain and electronic repulsion, lowering values. For this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。